

An In-depth Technical Guide to the Synthesis of Diketone-PEG11-Diketone

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Compound of Interest

Compound Name: **Diketone-PEG11-Diketone**

Cat. No.: **B8106022**

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This guide provides a detailed technical overview of a plausible synthetic pathway for **Diketone-PEG11-Diketone**, a homobifunctional crosslinker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a single, publicly available, step-by-step protocol, this document outlines a rational, multi-step synthesis based on established and reliable organic chemistry methodologies. The synthesis is divided into three core stages:

- Synthesis of the Diamino-PEG11 Linker: Functionalization of a polyethylene glycol (PEG) chain to introduce terminal amine groups.
- Synthesis of the Diketone Moiety: Creation of a 1,3-diketone functional group appended to a benzoic acid, which will serve as the coupling partner.
- Final Amide Coupling: Conjugation of the diamino-PEG11 linker with two equivalents of the diketone moiety to yield the final product.

Each stage is presented with a detailed experimental protocol, a summary of quantitative data in tabular form, and a visual representation of the workflow.

Stage 1: Synthesis of α,ω -Diamino-undecaethylene Glycol (H₂N-PEG11-NH₂)

The initial stage focuses on the preparation of the PEG linker with terminal amino groups. A common and effective method involves the tosylation of the terminal hydroxyl groups of PEG11-diol, followed by nucleophilic substitution with an amine source, such as sodium azide and subsequent reduction, or direct displacement with ammonia. The following protocol details a two-step process involving tosylation and amination.

Experimental Protocol: Synthesis of Diamino-PEG11

Step 1a: α,ω -Ditosyl-undecaethylene Glycol (TsO-PEG11-OTs)

- To a solution of undecaethylene glycol (PEG11-diol, 1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq.).
- Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 2.2 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylated PEG11.
- Purify the product by column chromatography on silica gel.

Step 1b: α,ω -Diamino-undecaethylene Glycol (H₂N-PEG11-NH₂)

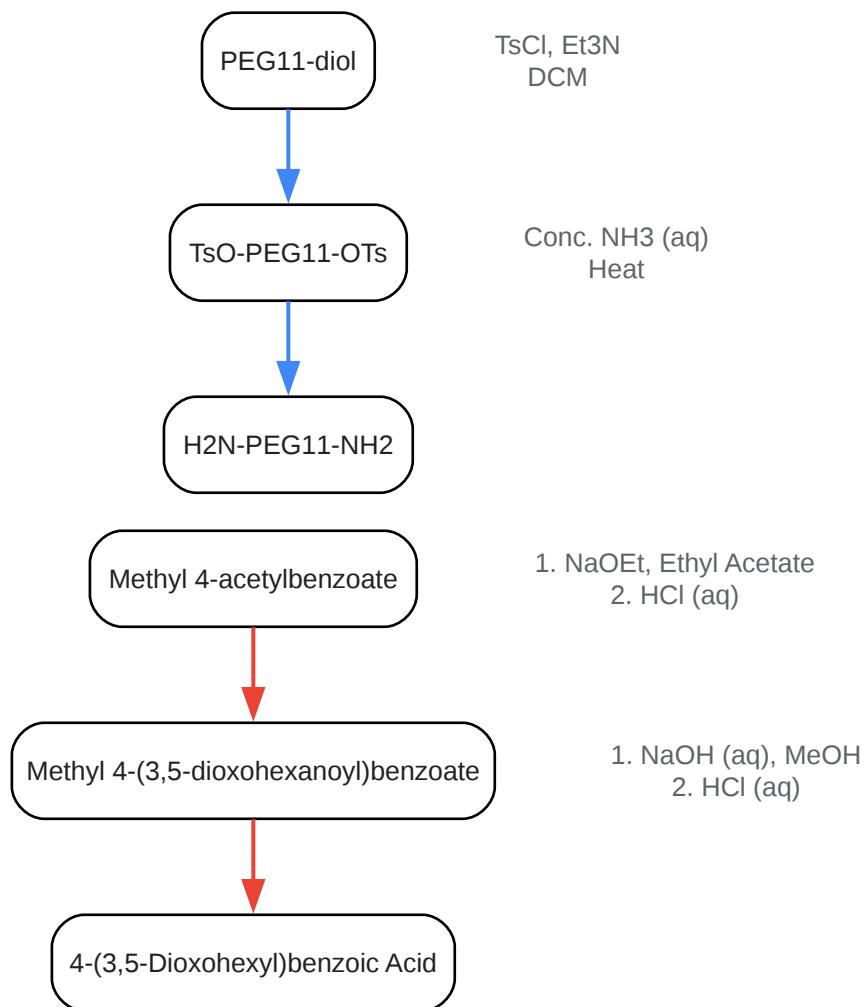
- Dissolve the purified TsO-PEG11-OTs (1.0 eq.) in a concentrated aqueous solution of ammonia (a large excess).
- Transfer the solution to a sealed pressure vessel.
- Heat the reaction mixture to 60-80 °C and stir for 48 hours.

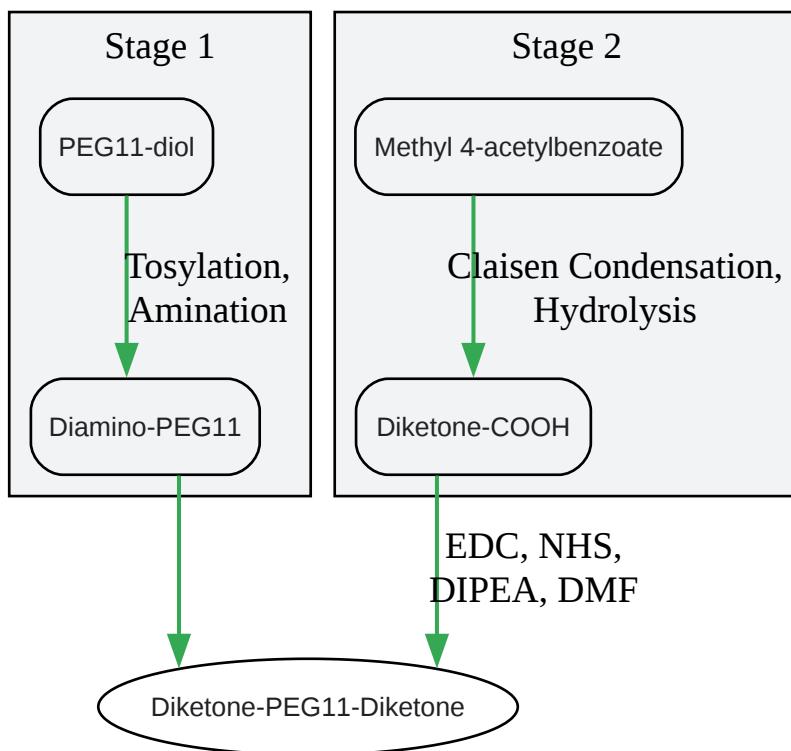
- After cooling to room temperature, carefully vent the vessel.
- Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
- Dissolve the residue in a minimal amount of water and extract with DCM.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final diamino-PEG11 product.

Quantitative Data: Synthesis of Diamino-PEG11

Step	Reactant	Molar Eq.	Reagent/Solvent	Conditions	Typical Yield
1a	PEG11-diol	1.0	p-Toluenesulfonyl chloride (2.2 eq.), Triethylamine (2.5 eq.), DCM	0 °C to RT, 17 h	85-95%
1b	TsO-PEG11-OTs	1.0	Concentrated Ammonia (excess), Water	60-80 °C, 48 h	70-85%

Workflow Diagram: Synthesis of Diamino-PEG11





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